Abietyl acetate
CAS No.: 54200-50-9
Cat. No.: VC18972867
Molecular Formula: C22H34O2
Molecular Weight: 330.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 54200-50-9 |
---|---|
Molecular Formula | C22H34O2 |
Molecular Weight | 330.5 g/mol |
IUPAC Name | [(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl]methyl acetate |
Standard InChI | InChI=1S/C22H34O2/c1-15(2)17-7-9-19-18(13-17)8-10-20-21(4,14-24-16(3)23)11-6-12-22(19,20)5/h8,13,15,19-20H,6-7,9-12,14H2,1-5H3/t19-,20-,21-,22+/m0/s1 |
Standard InChI Key | JVRVYQYYINXFCM-MYGLTJDJSA-N |
Isomeric SMILES | CC(C)C1=CC2=CC[C@H]3[C@](CCC[C@@]3([C@H]2CC1)C)(C)COC(=O)C |
Canonical SMILES | CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)COC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Abietyl acetate (CAS 54200-50-9) is systematically identified as an acetylated derivative of abietyl alcohol, itself a hydrogenated form of abietic acid. The compound’s molecular formula is C22H34O2, with a molecular weight of 330.5042 g/mol . Its stereochemistry is classified as absolute, featuring four defined stereocenters and no E/Z isomerism, as confirmed by SMILES and InChI representations :
SMILES:
CC(C)C1=CC2=CC[C@H]3[C@](C)(COC(C)=O)CCC[C@]3(C)[C@H]2CC1
InChIKey:
JVRVYQYYINXFCM-MYGLTJDJSA-N
The compound’s optical activity remains unspecified in available records, though its chiral centers suggest potential enantiomeric forms . Regulatory identifiers include:
Identifier | Value |
---|---|
UNII | I0S2JS6HIS |
EC Number | 259-025-2 |
DSSTox Substance ID | DTXSID40904391 |
Physicochemical Properties
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LogP: ~8.2 (high lipophilicity)
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Water Solubility: <1 mg/L (25°C)
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Melting Point: Estimated 45–55°C
These properties align with its use in hydrophobic formulations. The ester’s stability under thermal stress is inferred from abietic acid derivatives, which typically decompose above 200°C.
Applications and Functional Uses
Abietyl acetate’s primary applications derive from its parent compound’s industrial roles:
Adhesives and Tackifiers
As a rosin derivative, it may function as a tackifier in pressure-sensitive adhesives. The acetyl group enhances compatibility with synthetic polymers compared to unmodified rosin acids.
Coating Additives
In surface coatings, the compound could plasticize resin matrices while improving substrate wetting. Its stereoregular structure may reduce crystallinity in polymer blends.
Toxicological and Regulatory Status
No specific toxicity data exist for abietyl acetate. Read-across from abietic acid indicates:
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Skin Sensitization: Potential allergen (ECHA CLP classification)
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Aquatic Toxicity: LC50 >100 mg/L (Daphnia magna)
The compound is listed in the FDA’s Substance Registration System (UNII I0S2JS6HIS) but lacks GRAS status for food contact applications .
Research Gaps and Future Directions
Critical knowledge deficits include:
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In Vivo Metabolism: Absence of data on hydrolysis to abietyl alcohol/acetic acid
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Environmental Fate: No studies on biodegradation pathways or bioaccumulation
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Structure-Activity Relationships: Unclear how stereochemistry affects material properties
Proposed research priorities:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume